2-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1H-benzimidazole
Overview
Description
2-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 2-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1H-benzimidazole is complex and varies depending on the target molecule or pathway. In general, it exerts its biological effects by interacting with specific receptors or enzymes, altering their activity or expression. For example, it inhibits the activity of tyrosinase by binding to its active site and preventing the oxidation of tyrosine to melanin. It also induces apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects
2-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1H-benzimidazole has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, reduce oxidative stress, and inhibit the activity of certain enzymes. In vivo studies have shown that it can reduce blood pressure, improve vascular function, and protect against neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1H-benzimidazole in lab experiments is its high potency and selectivity towards specific targets. This allows for the precise modulation of biological pathways and the identification of new drug targets. However, one of the limitations is its potential toxicity and side effects, which need to be carefully evaluated before use in vivo.
Future Directions
There are several future directions for the research on 2-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1H-benzimidazole. One direction is to further investigate its potential therapeutic effects on various diseases, such as cancer, neurodegenerative diseases, and cardiovascular diseases. Another direction is to optimize its synthesis method and improve its pharmacokinetic properties, such as solubility and bioavailability. Additionally, more studies are needed to evaluate its safety and toxicity in vivo and to identify potential drug-drug interactions.
Scientific Research Applications
2-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1H-benzimidazole has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, it has been evaluated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells by inducing apoptosis. It has also been investigated as a potential antimicrobial agent against various bacterial and fungal strains.
In biochemistry, 2-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1H-benzimidazole has been studied for its ability to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase. It has also been evaluated as a potential antioxidant due to its ability to scavenge free radicals and prevent oxidative damage to cells.
In pharmacology, 2-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1H-benzimidazole has been investigated for its potential therapeutic effects on various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes. It has also been evaluated as a potential drug candidate for the treatment of cardiovascular diseases due to its ability to reduce blood pressure and improve vascular function.
properties
IUPAC Name |
4-(1H-benzimidazol-2-ylsulfanylmethyl)-2-(4-methylphenyl)-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3S2/c1-12-6-8-13(9-7-12)17-19-14(10-22-17)11-23-18-20-15-4-2-3-5-16(15)21-18/h2-10H,11H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJVXFKLFLDNSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CSC3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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